molecular formula C14H11BrO4 B3015871 2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 202131-29-1

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B3015871
CAS No.: 202131-29-1
M. Wt: 323.142
InChI Key: LDDWVJINSMJWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a brominated hydroxyacetophenone derivative characterized by a central ethanone backbone flanked by two aromatic rings: a 2,4-dihydroxyphenyl group and a 2-bromophenoxy moiety.

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDWVJINSMJWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO), is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hyperuricemia. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a brominated phenolic structure that contributes to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets. The molecular formula is C15H12BrO3, and it exhibits significant solubility in organic solvents, which is advantageous for pharmacological applications.

BDEO functions as a dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1). This dual mechanism is particularly beneficial for managing hyperuricemia as it addresses both the overproduction and under-excretion of uric acid.

  • Xanthine Oxidase Inhibition : BDEO inhibits XOD with an IC50 value of 3.33 μM, effectively reducing uric acid production.
  • URAT1 Inhibition : It blocks uric acid uptake in human embryonic kidney cells expressing URAT1 with a Ki value of 0.145 μM, promoting uric acid excretion.

In Vitro Studies

In vitro studies have demonstrated that BDEO significantly inhibits the activity of XOD and URAT1. These findings suggest that BDEO can effectively manage uric acid levels in a controlled laboratory setting.

In Vivo Studies

In vivo experiments conducted on hyperuricemic mice showed that administration of BDEO resulted in a dose-dependent decrease in serum urate levels and urinary uric acid excretion. Notably, BDEO did not affect normal mice, indicating a favorable safety profile.

Study TypeKey Findings
In VitroIC50 for XOD: 3.33 μM; Ki for URAT1: 0.145 μM
In VivoSignificant reduction in serum urate levels; no effect on normal mice

Case Studies

A study published in Biomedicine & Pharmacotherapy reported the effects of BDEO on hyperuricemic mice induced by oxonate. The results indicated that BDEO effectively suppressed hepatic XOD activity and down-regulated renal URAT1 protein levels without adverse effects on normal physiological parameters .

Comparative Analysis with Other Compounds

BDEO is compared with other existing treatments for hyperuricemia:

Compound NameMechanism of ActionAdvantagesLimitations
AllopurinolXanthine oxidase inhibitorLong history of useSide effects; not effective on URAT1
FebuxostatSelective XOD inhibitorMore selective than allopurinolDoes not target URAT1
BenzbromaroneUricosuric agentStrong uricosuric effectsLimited by side effects
BDEO Dual inhibitor (XOD & URAT1)Targets both pathways; better safety profileRequires further clinical trials

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in substitution positions (e.g., bromine on phenoxy vs. phenyl rings) or functional groups. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone 92152-60-8 C₁₄H₁₁BrO₃ 307.14 Bromine on para position of phenyl ring instead of phenoxy
2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone - C₁₄H₁₁BrO₄ 313.14 Bromine on para position of phenoxy ring
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone 201284-76-6 C₁₆H₁₆O₄ 272.29 Ethyl group on phenoxy ring; no bromine
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 126581-65-5 C₈H₆BrFO₂ 233.04 Fluorine and bromine on adjacent positions

Key Observations :

  • Substituent Position: The ortho-bromine on the phenoxy group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone (para-bromo) has a higher molecular weight (313.14 vs.
  • Electron-Withdrawing Effects: Bromine’s electron-withdrawing nature enhances the acidity of the hydroxyl groups on the 2,4-dihydroxyphenyl ring compared to non-halogenated analogs like 1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone .
Physical and Spectral Properties
Property Target Compound (Inferred) 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Melting Point ~180–190°C (estimated) Not reported 192°C
¹H NMR Expected aromatic protons at δ 6.2–7.8 ppm δ 6.3–7.5 (aromatic protons) δ 6.1–7.6 (aromatic protons)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Poor in water; soluble in acetone Poor in water; soluble in methanol

Notes:

  • The ortho-bromophenoxy group likely reduces solubility in water compared to para-substituted analogs due to increased hydrophobicity.
  • Melting points are influenced by hydrogen bonding: The target compound’s dihydroxyphenyl group may form intramolecular hydrogen bonds, raising its melting point relative to non-hydroxylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.